

# Application Notes: 2-(Trimethylsilyl)thiazole as a Formyl Anion Equivalent

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## Compound of Interest

Compound Name: 2-(Trimethylsilyl)thiazole

Cat. No.: B1297445

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## Introduction

In organic synthesis, a formyl anion equivalent is a reagent that effectively functions as a negatively charged formyl group ( $\text{HCO}^-$ ), a synthon that is otherwise inaccessible. **2-(Trimethylsilyl)thiazole** (2-TST) has emerged as a stable and versatile formyl anion equivalent. The thiazole ring serves as a masked aldehyde, which, after reacting with an electrophile, can be unmasked in a multi-step sequence to reveal the formyl group.<sup>[1]</sup> This methodology, often referred to as the Dondoni homologation, is particularly valuable for the one-carbon homologation of aldehydes, especially in carbohydrate and natural product synthesis.<sup>[2][3]</sup>

The primary advantage of 2-TST lies in its ability to add to various electrophiles, such as aldehydes, ketones, and acyl chlorides, under mild conditions.<sup>[4][5]</sup> The reaction proceeds via nucleophilic attack from the C2 position of the thiazole ring onto the electrophilic carbon, facilitated by the transfer of the trimethylsilyl group.

## Principle of Reactivity

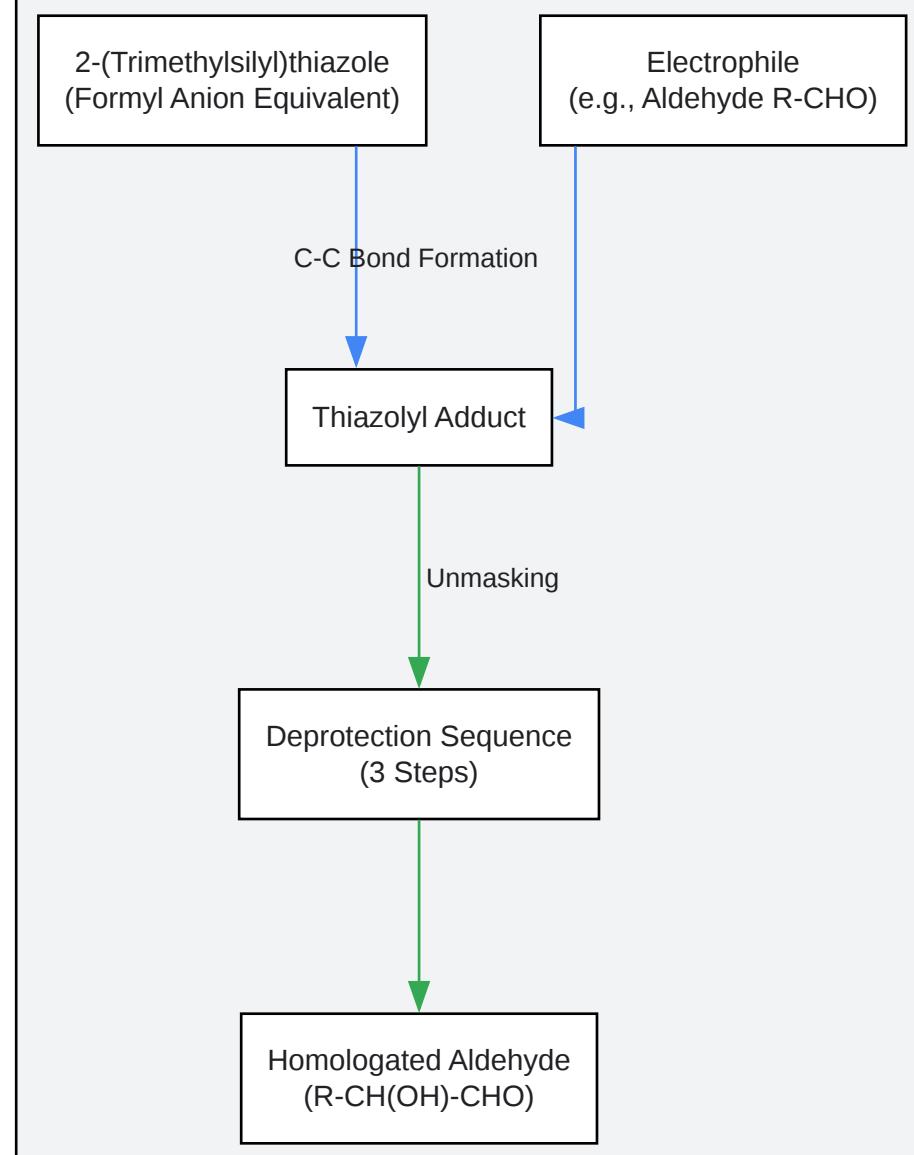
The utility of **2-(trimethylsilyl)thiazole** as a formyl anion equivalent is based on a two-stage process: a C-C bond-forming addition reaction followed by a deprotection (unmasking) sequence.

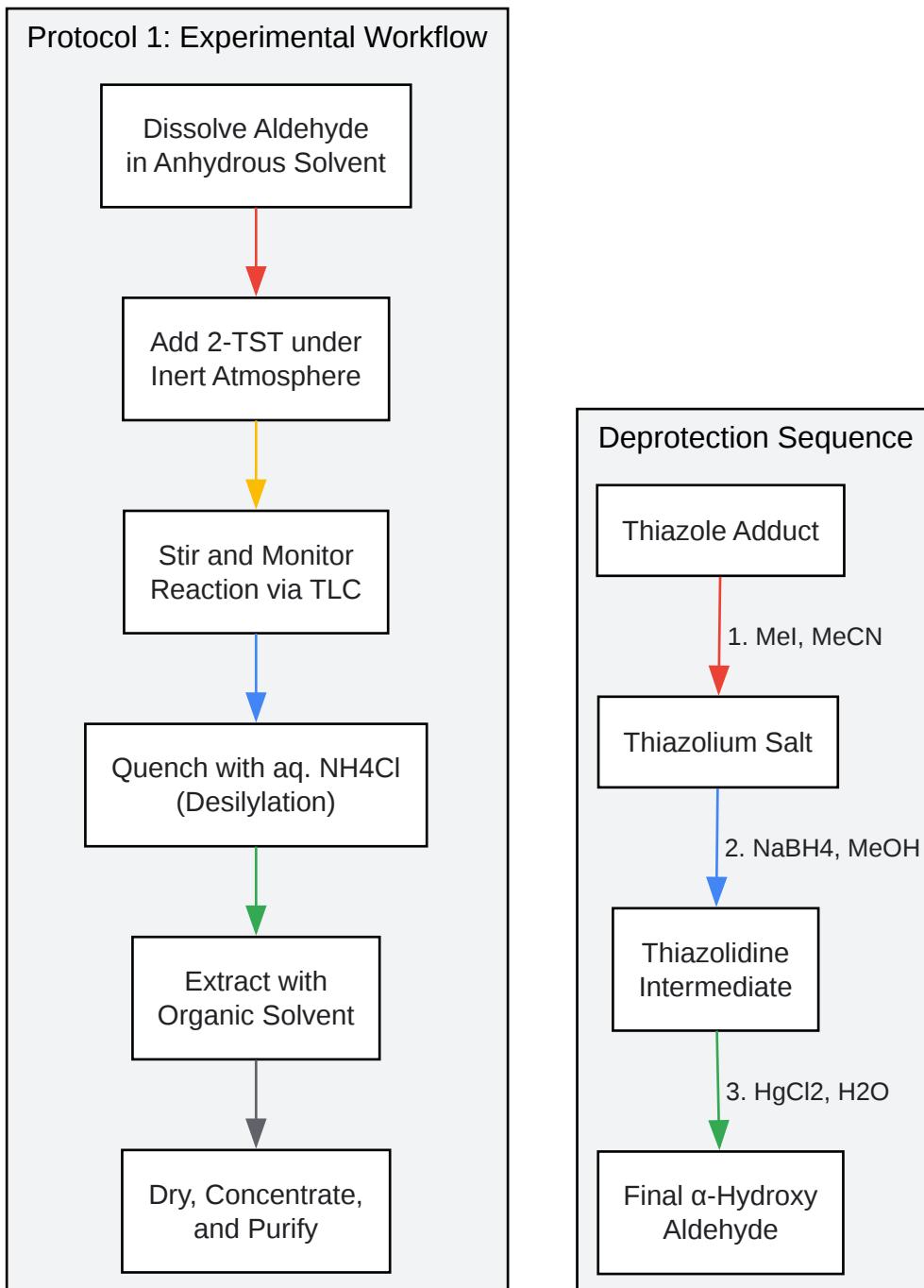
- Addition Reaction: 2-TST reacts with carbonyl compounds (aldehydes and ketones) without the need for a catalyst, often via a termolecular mechanism.<sup>[3]</sup> The thiazole ring adds to the

carbonyl carbon, and the trimethylsilyl group is transferred to the carbonyl oxygen, forming a silyl ether adduct.

- Deprotection Sequence: The thiazole ring in the adduct is converted back to an aldehyde through a reliable three-step process:[1]
  - N-methylation: The thiazole nitrogen is quaternized using methyl iodide (MeI).
  - Reduction: The resulting thiazolium salt is reduced with a hydride source, typically sodium borohydride ( $\text{NaBH}_4$ ), to form a thiazolidine intermediate.
  - Hydrolysis: The thiazolidine is hydrolyzed, often with an aqueous solution of mercury(II) chloride ( $\text{HgCl}_2$ ), to release the final aldehyde product.

## Conceptual Workflow





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